
5-cyclopropyl-3-(trifluorométhyl)-1H-pyrazole
Vue d'ensemble
Description
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group
Applications De Recherche Scientifique
Industrial Production
In industrial settings, continuous flow reactors may be employed to optimize the synthesis process. The use of catalysts and automated systems enhances efficiency and consistency in production.
Medicinal Chemistry
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole has shown promise in various medicinal applications:
- Anti-inflammatory Properties : The compound acts as an antagonist to the CCR1 receptor, which plays a significant role in inflammatory responses. This inhibition can potentially alleviate conditions such as rheumatoid arthritis and multiple sclerosis .
- Antimicrobial Activity : Studies have demonstrated its effectiveness against Mycobacterium tuberculosis, showcasing bactericidal activity against replicating strains and clinical isolates .
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, with significant anti-proliferative effects noted against leukemia cells .
Chemical Biology
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or create derivatives tailored for specific applications.
Research indicates that 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole exhibits:
- Antagonistic Effects : It inhibits chemokine binding to CCR1 receptors, potentially reducing immune cell recruitment to inflammation sites.
- Antitubercular Properties : Effective against Mycobacterium tuberculosis, with studies revealing resistance mechanisms related to the MmpL3 gene .
Case Study 1: Anticancer Properties
A recent investigation highlighted the compound's ability to induce apoptosis in leukemia cell lines through caspase activation pathways. Flow cytometry analysis indicated that treatment led to G1 phase cell cycle arrest, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a study focused on antimicrobial properties, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole demonstrated significant activity against Mycobacterium tuberculosis, with findings supporting its use as a lead compound for further drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The cyclopropyl group can also contribute to the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-cyclopropyl-3-(trifluoromethyl)-1H-isoxazole
- 5-cyclopropyl-3-(trifluoromethyl)-1H-imidazole
- 5-cyclopropyl-3-(trifluoromethyl)-1H-triazole
Uniqueness
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Activité Biologique
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is with a molecular weight of approximately 176.14 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole exhibits potent antagonistic effects against specific receptors, particularly the CCR1 receptor, which is involved in inflammatory responses. This receptor is crucial in mediating immune system functions and has been linked to various inflammatory diseases.
The compound acts as an antagonist to the CCR1 receptor, inhibiting the binding of chemokines such as MIP-1C and RANTES. This inhibition can lead to reduced recruitment of immune cells to sites of inflammation, thus potentially alleviating conditions like rheumatoid arthritis and multiple sclerosis .
Antimicrobial Activity
A study highlighted the compound's antitubercular properties , demonstrating its effectiveness against Mycobacterium tuberculosis (Mtb). The compound showed bactericidal activity against replicating Mtb strains and retained potency against clinical isolates. Notably, resistance mechanisms were explored, revealing that mutations in the MmpL3 gene could confer resistance without affecting the minimum inhibitory concentration (MIC) .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole on various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating significant anti-proliferative effects. For instance, it demonstrated higher activity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
CCR1 Antagonism | Potent | |
Antitubercular | Bactericidal | |
Cytotoxicity (Leukemia) | IC50 < 1 µM |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | IC50 (µM) | Selectivity Index |
---|---|---|
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | 0.5 | High |
Doxorubicin | 1.93 | Moderate |
Case Study 1: Inflammatory Disease Model
In a preclinical model of rheumatoid arthritis, administration of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. The study emphasized the role of CCR1 antagonism in mitigating inflammatory responses .
Case Study 2: Cancer Treatment Exploration
A recent investigation into the compound's anticancer properties revealed that it induced apoptosis in leukemia cell lines via caspase activation pathways. Flow cytometry analysis indicated that treatment led to G1 phase cell cycle arrest, suggesting potential for further development as an anticancer agent .
Propriétés
IUPAC Name |
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCMXFIPSVVVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428076 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027617-86-2, 1062295-85-5 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.